molecular formula C11H12O4 B15198870 (E)-3-(Furan-2-yl)allyl 3-oxobutanoate

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate

Cat. No.: B15198870
M. Wt: 208.21 g/mol
InChI Key: WGSKEAUHLFFVIZ-HWKANZROSA-N
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Description

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate is an organic compound featuring a furan ring and an allyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate typically involves the reaction of furan-2-carbaldehyde with an appropriate allyl ester under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper complexes can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Singlet oxygen, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Enedione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(E)-3-(Furan-2-yl)allyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of polymers and resins due to its reactive furan ring, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of (E)-3-(Furan-2-yl)allyl 3-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the allyl ester group can undergo nucleophilic attack. These interactions lead to the formation of reactive intermediates that can modulate biological pathways, such as inhibiting bacterial cell wall synthesis or interfering with cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: (E)-3-(Furan-2-yl)allyl 3-oxobutanoate is unique due to its combination of a furan ring and an allyl ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic organic chemistry and medicinal research.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

[(E)-3-(furan-2-yl)prop-2-enyl] 3-oxobutanoate

InChI

InChI=1S/C11H12O4/c1-9(12)8-11(13)15-7-3-5-10-4-2-6-14-10/h2-6H,7-8H2,1H3/b5-3+

InChI Key

WGSKEAUHLFFVIZ-HWKANZROSA-N

Isomeric SMILES

CC(=O)CC(=O)OC/C=C/C1=CC=CO1

Canonical SMILES

CC(=O)CC(=O)OCC=CC1=CC=CO1

Origin of Product

United States

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